N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylbenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAXEIZKQIEWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(methylthio)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Analgesic Properties
The compound has shown promise as an analgesic agent. Research indicates that it may modulate pain pathways, potentially offering relief in conditions characterized by chronic pain. A study highlighted its effectiveness in combination therapies that enhance analgesic outcomes when used alongside other receptor antagonists .
Neurological Disorders
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide has been explored for its neuroprotective effects. It may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by influencing neurotransmitter systems and reducing neuroinflammation .
Treatment of Psychiatric Disorders
The compound is being studied for its potential in treating various psychiatric disorders, including depression and anxiety. Its ability to interact with specific neurotransmitter receptors suggests a mechanism that could alleviate symptoms associated with these conditions .
Clinical Trials
A multicenter clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. The results demonstrated significant pain reduction compared to placebo, indicating its potential as a viable therapeutic option .
Combination Therapies
Another study examined the effects of combining this compound with traditional analgesics. The findings suggested enhanced analgesic effects and reduced side effects, supporting further exploration into combination therapies for pain management .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The benzoyl and piperidine moieties may interact with enzymes or receptors, modulating their activity. The methylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Piperazinyl Quinolone Derivatives with Methylthio Substituents
- Structural Similarities: Derivatives like N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone share the methylthio group but replace the benzoyl-piperidine core with a quinolone-thiophene system .
- Activity : These compounds exhibit potent antibacterial activity (MIC values: 0.5–4 μg/mL against S. aureus), attributed to the methylthio group’s role in membrane penetration . This suggests that the methylthio moiety in the target compound could enhance bioavailability or target binding .
N-Phenylpiperidine Carboxamide Derivatives
- Pharmacological Implications: Such derivatives are often explored as opioid receptor ligands, implying that the target compound’s benzoyl group may shift selectivity toward non-opioid targets .
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19)
- Synthetic Comparison : Compound 19 is synthesized via a multi-step process involving tosylation (98% yield), contrasting with the target compound’s likely diazonium coupling pathway (as seen in ) .
- Physicochemical Properties : The tert-butyl and tosyl groups in Compound 19 increase molecular weight (~550 g/mol) and hydrophobicity (logP > 4), whereas the target compound’s methylthio group may improve solubility via moderate polarity .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~400 | 3.2 | <1 (predicted) |
| Rip-B | 313.38 | 2.8 | 5–10 (in DMSO) |
| Piperazinyl Quinolone | ~450 | 1.5 | 2–5 (aqueous) |
*Predicted using fragment-based methods.
Research Findings and Implications
- The methylthio group in the target compound may confer metabolic resistance compared to Rip-B’s methoxy groups, which are prone to demethylation .
- Piperidine carboxamides with bulky substituents (e.g., Compound 19) show superior synthetic yields (>95%) compared to quinolone derivatives, suggesting scalability advantages .
- The absence of reported activity for the target compound underscores the need for in vitro profiling, particularly against bacterial and neurological targets .
Biological Activity
N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{2}S
- Molecular Weight : 354.5 g/mol
- CAS Number : 899755-29-4
The compound features a piperidine ring substituted with a benzoyl group and a methylthio group, which may influence its interaction with biological targets.
Piperidine derivatives, including this compound, are known to interact with various molecular targets, leading to diverse biological effects. The potential mechanisms of action include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antiproliferative Effects : Studies have indicated that similar piperidine derivatives exhibit antiproliferative activity against cancer cell lines, suggesting potential anticancer properties.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition in cancer cells, with IC50 values indicating effectiveness comparable to established chemotherapeutics (e.g., cisplatin) .
- The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Amide bond formation : Reacting piperidine-1-carboxylic acid derivatives with substituted benzoyl chlorides under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C). (ii) Thioether introduction : Incorporating the methylthio group via nucleophilic substitution or coupling reactions (e.g., using NaSH or methyl disulfide in DMF at reflux) .
- Critical Parameters : Reaction temperature, stoichiometry of reagents, and solvent polarity significantly influence yield and purity. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at ~1.21 Å), angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds). For example, in related piperidinecarboxamides, the piperidine ring adopts a chair conformation, and the benzoyl group is coplanar with the carboxamide moiety .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include δ ~7.3–8.1 ppm (aromatic protons) and δ ~3.5–4.2 ppm (piperidine N–CH₂).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch) confirm functional groups .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : SCXRD studies of analogous compounds (e.g., N-phenylpiperidine-1-carbothioamide) reveal:
- Hydrogen bonding : N–H⋯S interactions (distance ~3.2 Å) between the carboxamide NH and sulfur atoms enhance lattice stability.
- Weak interactions : C–H⋯π and van der Waals forces contribute to packing efficiency, affecting melting points and solubility .
- Impact on properties : Stronger intermolecular forces correlate with higher melting points (>150°C) and lower solubility in polar aprotic solvents (e.g., DMSO) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from: (i) Purity variations : Use HPLC (≥98% purity) and LC-MS to verify compound integrity. Impurities (e.g., residual solvents) can confound bioassay results . (ii) Assay conditions : Standardize protocols (e.g., cell lines, incubation time). For example, IC₅₀ values for kinase inhibition vary with ATP concentration (e.g., 10 µM vs. 100 µM ATP) . (iii) Structural analogs : Compare activity trends with derivatives (e.g., replacing methylthio with methoxy groups) to identify pharmacophoric elements .
Q. What computational approaches are used to predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Dock the compound into protein active sites (e.g., COX-2 or kinase domains) using flexible ligand sampling and scoring functions (e.g., AMBER force field).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- Validation : Cross-check predictions with experimental IC₅₀ or SPR binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
